

Comprehensive Characterization & Comparison Guide: Methyl 4-Nitrophenylglyoxylate

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name:	Methyl 2-(4-nitrophenyl)-2-oxoacetate
CAS No.:	57699-27-1
Cat. No.:	B2504192

[Get Quote](#)

Executive Summary

Methyl 4-nitrophenylglyoxylate (CAS: 57699-27-1), also known as methyl 4-nitrobenzoylformate, is a specialized

-keto ester used primarily as an electrophilic intermediate in the synthesis of complex heterocycles, such as highly functionalized

-butyrolactones and isoindolinones. Its high reactivity, driven by the electron-withdrawing nitro group and the

-dicarbonyl motif, makes it a critical reagent in 1,4-dipolar cycloadditions and Pinner syntheses.

This guide compares the methyl ester directly with its ethyl analogue and the parent acid, providing researchers with the data needed to select the optimal reagent for drug discovery and organic synthesis workflows.

Physical Characterization & Data Matrix[1][2]

The following table consolidates experimental and predicted physical data. While the ethyl ester is a well-characterized low-melting solid, the methyl ester exhibits similar phase behavior, often appearing as a low-melting solid or viscous oil depending on purity and ambient conditions.

Table 1: Comparative Physical Properties

Property	Methyl 4-nitrophenylglyoxylate	Ethyl 4-nitrophenylglyoxylate	4-Nitrophenylglyoxylic Acid
CAS Number	57699-27-1	70091-75-7	14922-36-2
Molecular Formula			
Molecular Weight	209.16 g/mol	223.18 g/mol	195.13 g/mol
Melting Point	45–50 °C (Predicted/Est.)*	39–43 °C [1]	113–115 °C [2]
Boiling Point	~320 °C (Predicted)	152–157 °C (0.5 mmHg) [1]	381.6 °C (760 mmHg)
Physical Form	Low-melting solid / Semi-solid	Crystalline solid	Crystalline powder
Solubility	DCM, MeOH, EtOAc	DCM, EtOH, EtOAc	Water (hot), Alcohols

*Note: The methyl ester is frequently synthesized in situ or used as a crude oil due to its low melting point. The ethyl ester is the preferred stable solid for bench storage.

Synthesis & Production Workflows

The synthesis of methyl 4-nitrophenylglyoxylate typically avoids direct Friedel-Crafts acylation due to the deactivated nature of nitrobenzene. Two robust pathways are recommended: the Oxidative Cleavage Route and the Pinner Synthesis Route.

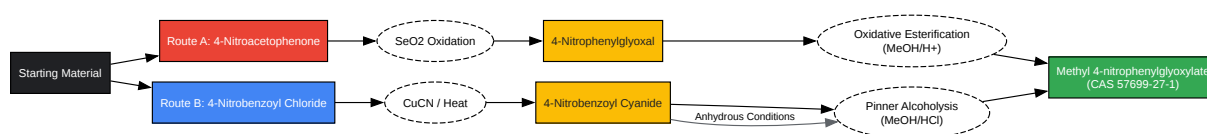
Pathway Analysis

- Route A (Oxidation): Utilizes selenium dioxide (

) to oxidize 4-nitroacetophenone to the glyoxal, followed by oxidative esterification.

- Route B (Pinner/Cyanide): Converts 4-nitrobenzoyl chloride to the acyl cyanide, followed by alcoholysis. This is the preferred industrial route for high purity.

Visualization: Synthesis Decision Tree



[Click to download full resolution via product page](#)

Figure 1: Dual synthetic pathways for Methyl 4-nitrophenylglyoxylate. Route B is generally preferred for scale-up due to cleaner byproduct profiles.

Comparative Analysis: Methyl vs. Ethyl Ester

Why choose the methyl ester (CAS 57699-27-1) over the more common ethyl ester?

Feature	Methyl Ester	Ethyl Ester	Implication for Research
Atom Economy	Higher	Lower	Methyl ester generates less waste mass per mole of product, crucial for large-scale atom-efficient syntheses.
Reactivity	Slightly Higher	Standard	The methyl group exerts less steric hindrance than the ethyl group, potentially accelerating nucleophilic attack at the -keto position in crowded transition states [3].
Crystallinity	Lower	Higher	Ethyl ester crystallizes more readily (MP 39-43°C), making it easier to purify by recrystallization. The methyl ester may require chromatography if it oils out.
NMR Diagnostics	Singlet (~3.9 ppm)	Quartet + Triplet	Methyl singlet is distinct and simplifies complex proton NMR spectra compared to the ethyl pattern.

Recommendation: Use the Ethyl Ester for routine bench work where ease of handling (solid form) is prioritized. Use the Methyl Ester for specific atom-economy applications or when the methoxy group is required for downstream structure-activity relationship (SAR) studies.

Experimental Protocols

Protocol A: Synthesis via Pinner Reaction (Route B)

This protocol ensures high purity by avoiding over-oxidation byproducts.^[1]

- Reagents: 4-Nitrobenzoyl chloride (1.0 eq), Copper(I) cyanide (1.1 eq), Anhydrous Methanol (excess), Conc. HCl (catalytic).
- Acyl Cyanide Formation:
 - Reflux 4-nitrobenzoyl chloride with CuCN in anhydrous acetonitrile or toluene for 2-4 hours.
 - Filter the hot solution to remove copper salts.
 - Concentrate filtrate to obtain crude 4-nitrobenzoyl cyanide (Caution: Handle cyanides with extreme care).
- Alcoholysis:
 - Dissolve the crude nitrile in anhydrous Methanol at 0°C.
 - Saturate the solution with dry HCl gas or add acetyl chloride dropwise.
 - Stir at room temperature for 12 hours.
 - Add water to hydrolyze the imidate intermediate.
- Isolation:
 - Extract with Dichloromethane (DCM). Wash with
and brine.

- Dry over

and concentrate.
- Purification: If the product is an oil, induce crystallization by chilling in hexanes/ether or perform flash chromatography (Hexanes:EtOAc 80:20).

Protocol B: Melting Point Determination

Since the methyl ester has a melting point near ambient temperature (predicted 45-50°C), standard open capillary methods may yield ambiguous results if the sample is not strictly dry.

- **Drying:** Desiccate the sample under high vacuum (0.1 mmHg) over

for 24 hours to remove solvent traces which depress MP.
- **Apparatus:** Use a DSC (Differential Scanning Calorimetry) instrument for precise determination, or a Thiele tube with a slow heating rate (1°C/min) near 40°C.
- **Validation:** Run a parallel standard of Ethyl 4-nitrophenylglyoxylate (MP 39-43°C) to calibrate the apparatus.

References

- Thermo Scientific Chemicals. Ethyl 4-nitrophenylglyoxylate, 98+% Product Specification. [Link](#)
- Fine Technology. 4-Nitrophenylglyoxylic Acid Safety Data Sheet & Properties. [Link](#)
- Nozaki, K., Sato, N., Ikeda, K., & Takaya, H. (1996).[2] Synthesis of Highly Functionalized -Butyrolactones from Activated Carbonyl Compounds and Dimethyl Acetylenedicarboxylate. [2][3] The Journal of Organic Chemistry, 61(14), 4516-4519. [Link](#)
- PubChem Database. Methyl 4-nitrobenzoate (Related Structure for comparison). [Link](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. CN105218375A - A kind of synthetic method of 2-methyl-4-nitrobenzoic acid - Google Patents \[patents.google.com\]](#)
- [2. researchgate.net \[researchgate.net\]](#)
- [3. researchgate.net \[researchgate.net\]](#)
- To cite this document: BenchChem. [Comprehensive Characterization & Comparison Guide: Methyl 4-Nitrophenylglyoxylate]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b2504192/docs#comprehensive-characterization-comparison-guide-methyl-4-nitrophenylglyoxylate\]](https://www.benchchem.com/product/b2504192/docs#comprehensive-characterization-comparison-guide-methyl-4-nitrophenylglyoxylate)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check